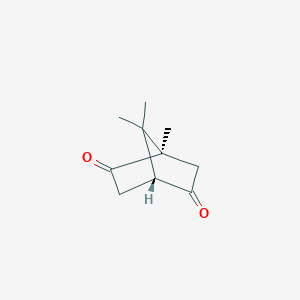

(1R)-bornane-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-dione |

InChI |

InChI=1S/C10H14O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6H,4-5H2,1-3H3/t6-,10-/m0/s1 |

InChI Key |

UDIUFGIXIGLRSM-WKEGUHRASA-N |

SMILES |

CC1(C2CC(=O)C1(CC2=O)C)C |

Isomeric SMILES |

C[C@@]12CC(=O)[C@@H](C1(C)C)CC2=O |

Canonical SMILES |

CC1(C2CC(=O)C1(CC2=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1r Bornane 2,5 Dione

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers significant advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and enantio-), operational safety, and environmental sustainability. For a specialized substrate like (1R)-bornane-2,5-dione, enzymatic approaches are paramount for achieving specific chemical transformations that are challenging to control with conventional reagents.

Enzyme-Catalyzed Baeyer-Villiger Oxidations

The Baeyer-Villiger oxidation, which converts a ketone to an ester or lactone, is a powerful reaction in organic synthesis. researchgate.net Enzymatic versions of this reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), utilize molecular oxygen and a cofactor like NAD(P)H to perform highly selective oxidations under mild conditions.

A cornerstone in the study of this compound transformation is the enzyme 2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO, EC 1.14.14.108). This enzyme is a key component in the metabolic pathway that allows the bacterium Pseudomonas putida (strain ATCC 17453) to utilize (+)-camphor as its sole source of carbon. uniprot.orgnih.gov The gene encoding 2,5-DKCMO is located on the large, transmissible CAM plasmid within the bacterium. mdpi.com

Historically, 2,5-DKCMO was the first biocatalyst for which a Baeyer-Villiger monooxygenase activity was confirmed in vitro. researchgate.net It is a Type II BVMO, functioning as a two-component system. This system comprises an oxygenating component (the monooxygenase itself) and a separate flavin reductase (Fred) component, formerly referred to as an NADH dehydrogenase. nih.govnih.gov The oxygenating component is a homodimer that binds the substrate, while the reductase supplies the necessary reduced flavin mononucleotide (FMNH2) cofactor. nih.govnih.gov The successful cloning and recombinant expression of the oxygenating subunit in hosts like E. coli have made the enzyme more accessible for biocatalytic applications. mdpi.com

| Property | Description |

|---|---|

| Enzyme Name | 2,5-Diketocamphane 1,2-Monooxygenase (2,5-DKCMO) |

| EC Number | 1.14.14.108 uniprot.org |

| Source Organism | Pseudomonas putida ATCC 17453 uniprot.orgnih.gov |

| Enzyme Class | Type II Baeyer-Villiger Monooxygenase (BVMO) nih.gov |

| Structure | Two-component system: a homodimeric oxygenating subunit and a flavin reductase (Fred) nih.govnih.gov |

| Cofactor | Flavin Mononucleotide (FMN) and NADH nih.govnih.gov |

| Native Reaction | Baeyer-Villiger oxidation of this compound to (-)-5-oxo-1,2-campholide uniprot.org |

A defining feature of enzymatic Baeyer-Villiger oxidations is their exceptional selectivity. In the oxidation of asymmetric ketones, the insertion of the oxygen atom can lead to two different regioisomeric lactones, often termed "normal" and "abnormal". The "normal" lactone arises from the migration of the more substituted carbon atom, while the "abnormal" lactone results from the migration of the less substituted carbon. researchgate.net

The 2,5-DKCMO from P. putida exhibits stringent regio- and enantiospecificity. When acting on its natural substrate, this compound, it exclusively catalyzes the formation of the "normal" lactone. The enzyme inserts an oxygen atom between the C1 and C2 positions, leading to the formation of the unstable lactone (-)-5-oxo-1,2-campholide with a specific (R,R) configuration, which subsequently hydrolyzes. uniprot.org This high fidelity ensures that a single, optically pure product is formed from the biocatalytic reaction. The enzyme is highly specific to bicyclic ketones and shows no activity towards monocyclic, aromatic, or aliphatic ketones. uniprot.org

| Substrate | Enzyme | Product | Stereochemistry |

|---|---|---|---|

| This compound | 2,5-DKCMO | (-)-5-oxo-1,2-campholide | (1R,4R) substrate to (R,R) lactone uniprot.org |

The catalytic mechanism of 2,5-DKCMO is characteristic of flavin-dependent monooxygenases. The process involves two distinct half-reactions. researchgate.net In the first (reductive) half-reaction, the flavin reductase component (Fred) catalyzes the reduction of free FMN to FMNH2 using NADH as the electron donor. nih.gov

In the second (oxidative) half-reaction, the oxygenating component of 2,5-DKCMO binds the reduced flavin (FMNH2) and molecular oxygen. This leads to the formation of a highly reactive C4a-(hydro)peroxyflavin intermediate. This intermediate acts as a potent nucleophile, attacking the carbonyl carbon of the substrate, this compound, which is bound in the active site. This attack forms a tetrahedral Criegee-like intermediate. A subsequent rearrangement, involving the migration of the C1 bridgehead carbon, results in the insertion of an oxygen atom and the formation of the lactone product. Finally, the oxidized FMN and a molecule of water are released, completing the catalytic cycle. researchgate.net

Microbial Hydroxylation and Oxidation Processes

Beyond the well-documented Baeyer-Villiger oxidation, microorganisms possess a vast arsenal of enzymes capable of performing other oxidative transformations, such as hydroxylation. Microbial hydroxylation is a highly valuable tool for the regio- and stereoselective introduction of hydroxyl groups into organic molecules, a transformation that is often difficult to achieve with chemical methods. nih.govnih.gov Various classes of enzymes, including cytochrome P450 monooxygenases and non-heme iron-dependent hydroxylases, are responsible for these reactions in bacteria and fungi like Rhodococcus, Aspergillus, and Streptomyces. nih.gov

These processes are widely applied to terpenes and steroids to produce valuable derivatives. nih.govnih.gov For instance, different microbial strains can hydroxylate related monoterpenoids at various positions on the carbon skeleton. nih.gov However, while the Baeyer-Villiger oxidation of this compound is extensively studied, specific reports on its direct microbial hydroxylation or other non-Baeyer-Villiger oxidative transformations are less common in the scientific literature. The primary metabolic fate of this compound within camphor-degrading pathways appears to be the lactonization reaction catalyzed by DKCMO enzymes.

Comparative Studies with Enantiocomplementary Enzymes

Nature has evolved pairs of enzymes, known as enantiocomplementary enzymes, that catalyze the same reaction on opposite enantiomers of a substrate. These enzyme pairs are not mirror images of each other but possess active sites that are functionally mirror images, allowing them to produce enantiomerically distinct products. mdpi.com

The camphor (B46023) degradation pathway in P. putida ATCC 17453 provides a classic example of this phenomenon. The bacterium can grow on racemic camphor because it possesses two distinct, enantiocomplementary diketocamphane monooxygenases. nih.govnih.gov

2,5-Diketocamphane 1,2-Monooxygenase (2,5-DKCMO) : As discussed, this enzyme is induced by and acts upon the metabolic products of (+)-camphor, specifically oxidizing this compound. nih.govnih.gov

3,6-Diketocamphane 1,6-Monooxygenase (3,6-DKCMO, EC 1.14.14.155) : This isoenzyme is induced by (-)-camphor and acts on its corresponding intermediate, (1S)-bornane-2,6-dione (3,6-diketocamphane). mdpi.comuniprot.org It catalyzes a Baeyer-Villiger oxidation to form a lactone with the opposite (S,S) configuration. uniprot.org

Both enzymes are Type II BVMOs, use a two-component system with a shared or similar flavin reductase, and bind FMN non-covalently. nih.govnih.gov However, they have different molecular weights, isoelectric points, and distinct substrate preferences, allowing the organism to efficiently metabolize both enantiomers of camphor via separate but parallel pathways. mdpi.comnih.gov

| Feature | 2,5-DKCMO | 3,6-DKCMO |

|---|---|---|

| EC Number | 1.14.14.108 uniprot.org | 1.14.14.155 mdpi.com |

| Inducing Substrate | (+)-Camphor nih.govnih.gov | (-)-Camphor mdpi.comuniprot.org |

| Native Substrate | This compound uniprot.org | (1S)-Bornane-2,6-dione (3,6-Diketocamphane) uniprot.org |

| Product Stereochemistry | (R,R)-lactone uniprot.org | (S,S)-lactone uniprot.org |

| Relative Size | Smaller homodimer (2 x 40.5 kDa) mdpi.com | Larger homodimer (2 x 42.3 kDa) mdpi.com |

Chemical Synthesis and Derivatization Strategies

The synthesis and derivatization of this compound leverage the rich chemistry of naturally abundant terpenoids and the versatile reactivity of the ketone functional group.

Preparation of Bornane Diketones from Terpenoid Precursors

The primary route to this compound, also known as (+)-2,5-diketocamphane, involves the oxidation of naturally occurring camphor, a readily available terpenoid. While biosynthetic pathways in microorganisms like Pseudomonas putida are known to convert camphor to 2,5-diketocamphane, chemical synthesis provides a more direct and controlled approach in a laboratory setting. researchgate.netnih.govnih.govasm.orgnih.govnih.gov

One established method for the α-oxidation of ketones is the Riley oxidation, which utilizes selenium dioxide (SeO₂). This reaction allows for the introduction of a carbonyl group at the position adjacent to an existing ketone. wikipedia.org The oxidation of camphor derivatives to α-dicarbonyl compounds using selenium dioxide, particularly under microwave irradiation, has been reported to be an efficient method. researchgate.net

Alternatively, the oxidation of borneol, the corresponding alcohol of camphor, can also lead to bornane diketones. The use of oxidizing agents like chromium trioxide (CrO₃) is a common method for the oxidation of secondary alcohols to ketones. organic-chemistry.orgorgsyn.orgorganic-chemistry.org While direct oxidation of borneol to the 2,5-dione is less commonly reported, a stepwise approach involving initial oxidation to camphor followed by a subsequent α-oxidation is a feasible synthetic strategy.

A chemoenzymatic approach has also been described for the synthesis of enantiomerically pure bicyclo[2.2.1]heptan-2,5-diones, starting from a mixture of (+/-)-endo- and exo-2-acetoxy-5-norbornene, highlighting the utility of enzymatic resolutions in accessing chiral diketones. nih.gov

Functional Group Interconversions at Ketone Centers

The two ketone groups in this compound are amenable to a variety of functional group interconversions, providing access to a wider range of derivatives.

Reduction to Diols: The reduction of the diketone to the corresponding diols, bornane-2,5-diols, can be achieved using various reducing agents. The stereochemical outcome of the reduction is influenced by the steric hindrance of the bicyclic system and the choice of reagent.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation offers a method to convert ketones into esters or, in the case of cyclic ketones, lactones. wikipedia.orgnih.govorganic-chemistry.orgsigmaaldrich.comyoutube.com This reaction, typically carried out with peroxyacids, involves the insertion of an oxygen atom adjacent to the carbonyl group. The application of this reaction to this compound would lead to the formation of a lactone, thereby expanding the synthetic utility of this diketone. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms. In the context of the camphor framework, Baeyer and Villiger themselves first reported the oxidation of camphor to the corresponding lactone in 1899. wikipedia.org Enzymes known as Baeyer-Villiger monooxygenases (BVMOs) can also catalyze this transformation, as observed in the metabolism of camphor by Pseudomonas putida, where 2,5-diketocamphane 1,2-monooxygenase performs such a reaction. researchgate.netnih.govnih.govasm.orgnih.govnih.gov

Diastereospecific Ring Cleavage Reactions of Related Bornane Diketones

The strained bicyclo[2.2.1]heptane skeleton of bornane diketones can undergo ring cleavage reactions under specific conditions. These reactions can be highly diastereoselective, providing access to functionalized cyclopentane and cyclohexane derivatives with defined stereochemistry. The enzymatic Baeyer-Villiger oxidation of 2,5-diketocamphane, for instance, results in a ring-opened lactone, which is a key step in the metabolic degradation of camphor. nih.gov This enzymatic cleavage is inherently diastereospecific.

Stereoselective Alkylation and Deuteration Studies

The enolates derived from this compound are key intermediates for introducing substituents at the α-positions to the carbonyl groups. The rigid and chiral nature of the bornane framework allows for high stereocontrol in these reactions.

Stereoselective Alkylation: The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. libretexts.org In the case of diketones like this compound, regioselectivity (alkylation at C-3 vs. C-6) and stereoselectivity (exo vs. endo attack of the electrophile) are critical considerations. The choice of base, solvent, and reaction temperature can influence the formation of either the kinetic or thermodynamic enolate, thereby controlling the regioselectivity of the subsequent alkylation. quimicaorganica.org The facial selectivity of the alkylation is dictated by the steric hindrance of the bicyclic system, with electrophiles generally approaching from the less hindered exo face. The use of chiral auxiliaries in conjunction with enolate alkylation is a well-established strategy for asymmetric synthesis, and the inherent chirality of the bornane skeleton itself can serve as a source of stereocontrol. uwo.ca

Stereoselective Deuteration: Studies on the base-catalyzed protium-deuterium exchange in bicyclo[2.2.1]heptanones provide insight into the stereochemistry of enolization and deuteration. mcmaster.ca In these systems, the rate of exchange for the exo- and endo-protons can differ significantly, leading to stereoselective deuteration. For norbornane-2,5-dione, the kinetics of base-catalyzed deuteration have been studied, revealing the relative reactivity of the different α-protons. mcmaster.ca This stereoselective incorporation of deuterium is a valuable tool for mechanistic studies and for the synthesis of isotopically labeled compounds.

| Reaction Type | Reagent/Conditions | Product Type | Ref. |

| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide | α-Alkylated Diketone | libretexts.orgquimicaorganica.orguwo.ca |

| Deuteration | NaOD / D₂O | α-Deuterated Diketone | mcmaster.ca |

Reaction Mechanisms and Stereochemical Control

Understanding the underlying reaction mechanisms is crucial for predicting and controlling the stereochemical outcome of reactions involving this compound.

Mechanistic Investigations of Enolization in Bicyclo[2.2.1]Heptanones

The enolization of ketones is a key step in many of their reactions, including alkylation, deuteration, and racemization. In the bicyclo[2.2.1]heptanone system, the formation of an enol or enolate intermediate is subject to significant steric and stereoelectronic effects.

Both acid- and base-catalyzed enolization pathways have been investigated for this class of compounds. researchgate.net Under basic conditions, a strong base abstracts an α-proton to form an enolate anion. The stereochemistry of this process, particularly the relative rates of abstraction of the diastereotopic exo and endo protons, has been a subject of detailed study. mcmaster.ca The kinetic results from these studies suggest that an enol is the intermediate in the enolization reaction, with the transition state occurring relatively early along the reaction coordinate. mcmaster.ca

Computational studies, such as those using the AM1 method, have been employed to calculate the relative energies of the diastereomeric pyramidal enolates of bicyclic diketones, providing insights into the observed diastereoselectivities in enolization. cdnsciencepub.com These studies indicate that the stability of the incipient enolate can be influenced by polar effects of the second carbonyl group. cdnsciencepub.com The rigid geometry of the bicyclo[2.2.1]heptane system imposes constraints on the geometry of the enolate, affecting its stability and reactivity.

Pathways of Carbon-Carbon Bond Cleavage in Diketone Systems

The cleavage of carbon-carbon bonds within diketone systems represents a significant transformation in organic synthesis, allowing for the generation of valuable synthons from readily available precursors. In the context of 1,3-dicarbonyl compounds, this cleavage can be achieved through various methodologies, often involving oxidative conditions or metal-promoted pathways.

One established approach involves the direct C-C bond cleavage of 1,3-dicarbonyl compounds, enabling them to serve as single-carbon synthons. nih.govorganic-chemistry.org For instance, a metal-free [2 + 1 + 3] cyclization reaction has been developed for synthesizing 2-aryl-4-quinolinecarboxylates from aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds. nih.govorganic-chemistry.org This process operates under mild conditions and demonstrates high efficiency and substrate compatibility. nih.gov Mechanistic studies, including isotope labeling, confirm that the 1,3-dicarbonyl unit is the source of the single carbon synthon incorporated into the quinoline scaffold. organic-chemistry.org

Transition metals can also facilitate C-C bond scission. Iron-promoted C-C bond cleavage of 1,3-diketones provides a route to 1,2-diketones under mild reaction conditions. semanticscholar.org Similarly, enzymes such as hydroxyethylphosphonate dioxygenase (HEPD), a non-heme iron(II)-dependent oxygenase, catalyze the unprecedented cleavage of a C(sp³)–C(sp³) bond, converting a substrate into two smaller molecules without the need for external cofactors. nih.gov While not directly involving a diketone, this enzymatic process highlights the principle of oxidative C-C bond cleavage in which all four electrons for the reduction of O₂ are provided by the substrate itself. nih.gov

These transformations often proceed through specific intermediates. For example, a retro-Claisen type C-C bond scission can occur following the formation of a hemiacetal intermediate. nih.gov In other systems, the reaction may involve the generation of phenylglyoxal intermediates from the oxidative cleavage of related ketone precursors. organic-chemistry.org The choice of methodology can be tailored to achieve specific synthetic outcomes, leveraging the inherent reactivity of the diketone moiety.

Table 1: Methodologies for C-C Bond Cleavage in Dicarbonyl Systems

Methodology Reagents/Conditions System Type Key Transformation Reference Metal-Free Cyclization Iodine and Triflic Acid 1,3-Dicarbonyl Compounds Acts as a single-carbon synthon in quinoline synthesis. nih.gov Iron-Promoted Cleavage Iron catalyst 1,3-Diketones Cleavage to form 1,2-diketones. semanticscholar.org Enzymatic Cleavage HEPD Enzyme, Fe(II), O₂ Hydroxyethylphosphonate Oxidative C(sp³)–C(sp³) bond cleavage. lumenlearning.com Cascade Reaction KOtBu in DMSO β-Enaminones C(CO)−C(Ar) bond cleavage followed by migration and hydroxylation.

Stereodetermining Steps in Transformations Involving Diketone Moieties

The stereochemical outcome of reactions involving diketone moieties is fundamentally governed by the structure of the reactants and the reaction conditions. libretexts.org When a reaction creates a new chiral center from a prochiral carbonyl group, the configuration of this new center is determined by which face of the carbonyl plane the nucleophile attacks. libretexts.org If the two faces (designated re and si) are equally accessible, a 50:50 racemic mixture of stereoisomers will result. libretexts.orglumenlearning.com However, in a molecule like this compound, the existing stereocenters of the camphor backbone render the faces of the carbonyl groups diastereotopic, leading to preferential attack from one side.

The stereodetermining step is the crucial point in the reaction mechanism where the stereochemistry of the product is set. In nucleophilic additions to a carbonyl, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org The trajectory of this attack dictates the resulting stereochemistry. Enzymes, for example, exhibit high stereospecificity by precisely controlling the orientation of the substrate, often catalyzing reactions specifically from one face of the carbonyl. libretexts.org

In synthetic reactions, the inherent asymmetry of a chiral starting material like this compound is the primary factor controlling stereoselectivity. The rigid, bridged bicyclic structure creates significant steric hindrance on one face of each carbonyl group. Any incoming reagent will preferentially approach from the less sterically encumbered face, leading to the formation of one diastereomer in excess. If a reaction proceeds in a single, concerted step where a bond is broken and a new one is formed simultaneously, the stereochemistry is often inverted or retained with high fidelity. lumenlearning.com Conversely, if the reaction proceeds through an achiral intermediate, the stereochemical information from the starting material can be lost, potentially leading to racemization. lumenlearning.com

Analysis of Facial Selectivity in Cycloaddition Reactions with Analogues

Facial selectivity is a critical concept in stereoselective synthesis, particularly in cycloaddition reactions such as the Diels-Alder reaction. wikipedia.orgresearchgate.net This selectivity describes the preferential reaction on one of the two faces of a planar molecule or functional group. In analogues of this compound, such as camphor-derived α'-hydroxy enones, the rigid bicyclic framework exerts profound control over the facial selectivity of [4+2] cycloadditions. acs.org

The Diels-Alder reaction involves the interaction between a conjugated diene and a dienophile to form a cyclohexene ring. wikipedia.orgchemistrysteps.com The stereochemical outcome, including facial selectivity, is determined in the transition state. For dienophiles derived from the bornane skeleton, the molecule presents two distinct faces for the approaching diene: the endo face, which is shielded by the bridged structure, and the exo face, which is more accessible.

Studies on camphor-derived dienophiles in Diels-Alder reactions demonstrate that cycloaddition occurs with high facial selectivity, favoring attack from the less hindered exo face. acs.org This steric hindrance effectively blocks the diene from approaching the endo face. The presence of Lewis acids or Brønsted acids as catalysts can enhance both the reactivity and the level of stereoselectivity (both endo/exo and facial selectivity). acs.org This is achieved through coordination with the carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and can amplify the steric and electronic differences between the two faces. acs.orgchemistrysteps.com

The selectivity can be further analyzed by considering the transition state geometries. The endo transition state, where the most significant substituent on the dienophile is oriented towards the diene's π-system, is often electronically favored due to secondary orbital interactions. wikipedia.orgchemistrysteps.com However, in sterically demanding systems like bornane derivatives, the steric repulsion in the endo approach can override this electronic preference, leading to the formation of the exo product as the major isomer. mdpi.com Computational studies are often employed to rationalize the observed stereochemical outcomes by comparing the energies of the different possible transition states. researchgate.netacs.org

Table 2: Facial Selectivity in Diels-Alder Reactions of Camphor Analogues

Dienophile Diene Catalyst Major Product Stereochemistry Selectivity Rationale Reference Camphor-derived α'-hydroxy enone Cyclopentadiene Lewis Acid (e.g., BF₃·OEt₂) Exo-adduct Steric hindrance from the bicyclic camphor skeleton blocks the endo face. nih.gov Camphor-derived α'-hydroxy enone Less reactive dienes Brønsted Acid High facial and endo/exo selectivity Acid catalysis enhances reactivity and amplifies steric differentiation. nih.gov Levoglucosenone (LGO) Thiochalcones (1-thiadiene) Microwave, 60 °C exo,exo-cycloadduct (major) Attack of the sulfur terminus onto the β-carbon of the dienophile occurs preferentially from the exo face.

Advanced Spectroscopic Characterization and Structural Analysis of 1r Bornane 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to (1R)-bornane-2,5-dione and related norbornane (B1196662) diketones has yielded significant insights.

High-Resolution NMR for Structural Elucidation

High-resolution NMR spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution. libretexts.org For norbornane derivatives like this compound, techniques such as 1D and 2D NMR provide detailed information about the chemical environment of each proton and carbon atom. unisa.it The chemical shifts, integration of signals, and spin-spin coupling patterns observed in high-resolution spectra allow for the unambiguous assignment of all proton and carbon resonances. libretexts.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Norbornane Derivatives. This table is for illustrative purposes and the exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| H-1 (bridgehead) | 2.5 - 3.0 | 50 - 60 |

| H-2 (exo/endo) | 1.5 - 2.5 | 30 - 45 |

| H-3 (exo/endo) | 1.5 - 2.5 | 30 - 45 |

| H-4 (bridgehead) | 2.5 - 3.0 | 50 - 60 |

| H-5 (exo/endo) | 1.5 - 2.5 | 25 - 40 |

| H-6 (exo/endo) | 1.5 - 2.5 | 25 - 40 |

| H-7 (syn/anti) | 1.0 - 2.0 | 35 - 50 |

| C=O (ketone) | - | 200 - 220 |

Data compiled from various sources on norbornane derivatives. jyu.firsc.org

Studies of Long-Range Spin-Spin Coupling in Norbornane Diketones

The rigid framework of norbornane derivatives facilitates the observation of long-range spin-spin couplings, which are interactions between protons separated by more than three bonds. beilstein-journals.org These couplings, typically observed over four or more bonds, are highly dependent on the spatial arrangement of the coupled nuclei. ucl.ac.uk In norbornane systems, a "W" or "M" arrangement of protons often leads to significant long-range coupling constants. beilstein-journals.orgbeilstein-journals.org

Unusual long-range couplings have been reported in norbornane-2,3-diones, which deviate from the typical "W" pathway. cdnsciencepub.com For instance, a notable coupling between H-4 and H-6 has been observed, with a magnitude of 1.0-1.5 Hz. cdnsciencepub.com The origin of this coupling is attributed to substituent effects of the dione (B5365651) functionality rather than a distortion of the norbornane framework. cdnsciencepub.com The study of these long-range interactions provides valuable information for confirming stereochemical assignments and understanding the electronic effects of substituents within the rigid bicyclic system. beilstein-journals.org

Application of Chiral and Achiral Shift Reagents in Terpene NMR Analysis

Lanthanide shift reagents (LSRs) are used in NMR spectroscopy to induce large changes in the chemical shifts of protons and carbons in a substrate molecule. acs.org This effect is particularly useful for resolving overlapping signals in complex spectra. mdpi.com Chiral lanthanide shift reagents (CLSRs) are capable of forming diastereomeric complexes with enantiomeric substrates, leading to separate NMR signals for each enantiomer. nih.gov This allows for the determination of enantiomeric purity and the assignment of absolute configuration. nih.govenseignementsup-recherche.gouv.fr

In the context of terpenes, including bornane derivatives, both chiral and achiral shift reagents have been employed to simplify complex spectra and differentiate between enantiomers. acs.orgresearchgate.net For instance, the enantiomeric differentiation of acyclic terpene alcohols has been successfully achieved using 13C NMR spectroscopy in the presence of a CLSR. nih.gov The magnitude of the lanthanide-induced shift (LIS) is dependent on the distance between the nucleus and the lanthanide ion, providing further structural information. nih.gov Binuclear silver(I)-lanthanide(III) shift reagents have also been developed for the analysis of terpenes, offering a different mode of interaction with the substrate. acs.org

Stereochemical Assignments via NMR Spectroscopic Data Correlation

The definitive assignment of stereochemistry in norbornane derivatives relies on the careful correlation of various NMR parameters. researchgate.net The γ-gauche effect, observed in ¹³C NMR, is a key indicator of stereochemistry. This effect describes the shielding (upfield shift) of a carbon atom by a substituent in a γ-gauche position. beilstein-journals.org

Furthermore, nuclear Overhauser effect (NOE) experiments are crucial for determining through-space proximity of protons. beilstein-journals.org By irradiating a specific proton and observing which other protons show an enhanced signal, the relative stereochemistry of the molecule can be established. ipb.pt The combination of coupling constants (both short- and long-range), chemical shifts (including the γ-gauche effect), and NOE data provides a comprehensive picture of the molecule's three-dimensional structure, allowing for confident stereochemical assignments. beilstein-journals.orgoup.com

Chiroptical Spectroscopy (e.g., Circularly Polarized Luminescence, CPL) Studies

Chiroptical spectroscopy probes the differential interaction of chiral molecules with left and right circularly polarized light, providing valuable information about their three-dimensional structure in both the ground and excited states. nih.gov

Experimental CPL Spectra of Chiral Bicyclic Ketones

Circularly polarized luminescence (CPL) is the emission analogue of circular dichroism (CD) and measures the differential emission of left and right circularly polarized light from a chiral luminophore. nih.gov This technique provides direct information about the stereochemistry of the emitting excited state. nih.gov

Experimental CPL spectra have been recorded for a range of chiral bicyclic ketones, including derivatives of camphor (B46023), which share the same bicyclo[2.2.1]heptane framework as this compound. nih.gov For instance, (1S)-5-oxocamphor, which is (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-dione, has been studied to understand its chiroptical properties. nih.govebi.ac.uk The sign and magnitude of the CPL signal are sensitive to the geometry of the excited state. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental data to interpret the CPL spectra and gain a deeper understanding of the electronic and structural properties of the excited states. nih.govresearchgate.net The dissymmetry factor, glum, is a quantitative measure of CPL and is typically in the range of 10-5 to 10-3 for simple organic molecules. chinesechemsoc.org

Table 2: Chiroptical Data for Selected Chiral Bicyclic Ketones.

| Compound | λmax (nm) (Fluorescence) | glum (x 10-4) | Reference |

| (+)-(S,S)-trans-β-hydrindanone | 361 | +350 | nih.gov |

| (1S)-5-Oxocamphor | ~480 | - | nih.gov |

| d-Camphorquinone | ~490 | - | researchgate.net |

Note: The glum value for (1S)-5-Oxocamphor and d-Camphorquinone are not explicitly stated in the provided context but their CPL spectra have been reported.

Computational Modeling of Vibrationally Resolved CPL Bands

The calculation of chiroptical properties, such as Circularly Polarized Luminescence (CPL), provides profound insights into the stereochemistry of excited states. For molecules like this compound, computational modeling is an indispensable tool for interpreting and predicting vibrationally resolved CPL spectra. Time-dependent density functional theory (TD-DFT) has emerged as a robust method for these calculations. researchgate.netebi.ac.uk

The process typically involves computing the Franck-Condon vibrationally resolved absorption, emission, and CPL bands that correspond to the lowest-energy electronic transitions. researchgate.net This approach allows for a direct comparison with high-resolution experimental spectra. For related chiral ketones such as d-camphorquinone, TD-DFT calculations have been successfully used to reproduce the key features of the CPL spectra, including peak locations, shapes, widths, and intensities. researchgate.net These simulations provide a detailed understanding of the electronic transitions, often identifying the dominant n→π* transition localized on the dicarbonyl group as a key feature. electronicsandbooks.com

By analyzing the contributions from different vibrational modes to the CPL spectrum, researchers can gain a deeper understanding of how molecular geometry and vibrational motion influence the emission of polarized light. The models take into account factors like dione helicity and extrachromophoric contributions. electronicsandbooks.com This theoretical framework is crucial for rationalizing the observed CPL signs and magnitudes, which can be sensitive to the molecule's environment. researchgate.netebi.ac.uk

Table 1: Computational Methods for CPL Spectra Simulation

| Parameter | Method/Theory | Application |

|---|---|---|

| Excited States | Time-Dependent Density Functional Theory (TD-DFT) | Provides interpretation of absorption and emission chiroptical spectra. ebi.ac.uk |

| Vibrational Structure | Franck-Condon Approximation | Used to compute vibrationally resolved absorption, emission, and CPL bands. researchgate.net |

| Chirality-Structure | Molecular Orbital Calculations | Associates helicity with the sign of the Cotton effect in CPL. electronicsandbooks.com |

| Environmental Effects | Solvation Models (e.g., PCM) | Accounts for solvent effects on the chiroptical properties. |

X-ray Crystallographic Analysis of Bornane Diketone Frameworks

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. diamond.ac.uk For bornane diketone frameworks, this method provides invaluable data on bond lengths, bond angles, and the torsional angles that define the molecule's conformation in the solid state. wikidoc.org This information is fundamental to understanding the rigid bicyclic structure and the orientation of the ketone functionalities.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the crystal, from which the atomic positions can be determined with high precision. diamond.ac.ukwikidoc.org For complex organic molecules like bornane derivatives, this technique confirms the molecular structure, reveals intermolecular interactions such as hydrogen bonds or van der Waals forces in the crystal lattice, and explains the packing of molecules. researchgate.net

In the context of bornane diketones, crystallographic data is crucial for validating computational models and for understanding structure-property relationships. For instance, the planarity of the dicarbonyl chromophore, a key factor influencing chiroptical properties, can be definitively established through X-ray analysis. electronicsandbooks.com While obtaining a suitable crystal can be a challenge, the structural information gleaned from a successful crystallographic analysis is unparalleled in its detail and accuracy. wikidoc.org

Table 2: Information Obtained from X-ray Crystallography

| Structural Information | Significance |

|---|---|

| Atomic Coordinates | Defines the precise 3D structure of the molecule. |

| Bond Lengths & Angles | Provides fundamental geometric parameters of the molecular framework. |

| Torsional Angles | Describes the conformation and orientation of substituents. |

| Crystal Packing | Reveals how molecules are arranged in the solid state. researchgate.net |

| Intermolecular Interactions | Identifies non-covalent forces governing the crystal structure. researchgate.net |

Vibrational Spectroscopy (IR, Raman) Applications in Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful probe for the conformational analysis of molecules like this compound. americanpharmaceuticalreview.com These methods measure the vibrational frequencies of a molecule's covalent bonds, providing a unique spectroscopic "fingerprint" that is highly sensitive to the molecular structure and its environment. americanpharmaceuticalreview.com

IR spectroscopy measures the absorption of infrared light by a molecule, while Raman spectroscopy measures the inelastic scattering of laser light. americanpharmaceuticalreview.com Although they probe the same molecular vibrations, their selection rules differ, making them complementary techniques. libretexts.org A vibration is IR-active if it causes a change in the molecule's dipole moment, and Raman-active if it causes a change in its polarizability. libretexts.org

For conformational analysis, specific vibrational modes are of particular interest. In bornane diketones, the stretching vibrations of the two carbonyl (C=O) groups are especially informative. The frequencies of these C=O stretches are sensitive to the local electronic environment, which is influenced by the molecule's conformation. nih.gov Changes in the coupling between the two carbonyl groups due to different spatial arrangements will result in distinct shifts in their vibrational frequencies. By correlating experimental IR and Raman spectra with theoretical calculations for different possible conformers, it is possible to identify the dominant conformation in a given state (gas, liquid, or solid) and to study conformational equilibria. auremn.org.br

Table 3: Vibrational Spectroscopy in Conformational Analysis

| Spectroscopic Technique | Principle | Key Vibrational Modes for Diketones | Application in Conformational Analysis |

|---|---|---|---|

| Infrared (IR) | Absorption of IR radiation due to changes in dipole moment. americanpharmaceuticalreview.comlibretexts.org | Carbonyl (C=O) stretches, C-C stretches, bending modes. | Probes conformational changes affecting the molecular dipole. |

| Raman | Inelastic scattering of light due to changes in polarizability. americanpharmaceuticalreview.comlibretexts.org | Symmetric C=O stretches, skeletal vibrations. | Provides complementary information, especially for symmetric vibrations. |

Computational and Theoretical Chemistry Studies of 1r Bornane 2,5 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1R)-bornane-2,5-dione at the atomic level. These methods allow for the detailed exploration of reaction mechanisms and the prediction of chemical behavior.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating complex reaction pathways. By calculating the energies of reactants, products, and intermediate structures, DFT can map out the most likely mechanism for a given chemical transformation. For instance, in reactions involving additions to carbonyl groups, DFT calculations can help determine whether a reaction will proceed through a stepwise or concerted mechanism. mdpi.com These calculations can identify transition states and intermediates, providing a comprehensive energy profile of the reaction. mdpi.comresearchgate.net The choice of functional and basis set within DFT is crucial for obtaining accurate results that correlate well with experimental observations. d-nb.info

In the context of related bicyclic ketones, DFT has been used to investigate the stereoselectivity of reactions like the Diels-Alder cycloaddition. d-nb.info These studies often involve calculating the free energy profiles for the formation of different stereoisomers, thereby predicting the major product. d-nb.info The insights gained from these computational models are invaluable for designing more efficient and selective synthetic routes.

Transition State Characterization and Energy Partitioning in Stereoselective Reactions

A key aspect of understanding reaction mechanisms is the characterization of transition states. researchgate.net Computational methods allow for the precise determination of the geometry and energy of these high-energy structures. In stereoselective reactions, where one stereoisomer is preferentially formed, analyzing the transition states leading to different products can reveal the origin of the selectivity. masterorganicchemistry.cominflibnet.ac.in

Energy partitioning analysis further dissects the interaction energies within the transition state into components such as electrostatic, steric, and orbital interactions. This detailed breakdown helps to identify the key factors that favor one reaction pathway over another. For example, in diastereoselective reactions, the preference for the formation of one diastereomer can often be attributed to minimizing steric hindrance in the transition state, a factor that can be quantified through computational analysis. masterorganicchemistry.com The principle behind stereoselectivity in kinetically controlled reactions is that the different stereoisomers are formed via diastereomeric transition states, which have different free energies. inflibnet.ac.in

Molecular Modeling of Spectroscopic Properties

Molecular modeling plays a crucial role in interpreting and predicting the spectroscopic properties of molecules like this compound. These computational techniques can provide detailed assignments of spectral features and aid in structure elucidation.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. nih.gov Computational methods, including machine learning approaches trained on large datasets, can now predict proton (¹H) and carbon-¹³C NMR chemical shifts with high accuracy. nih.govprospre.ca These predictions are invaluable for assigning experimental spectra and confirming molecular structures. researchgate.net The accuracy of these predictions depends on factors such as the chosen theoretical level and the inclusion of solvent effects. nih.gov

Recent advancements have led to the development of programs that can predict chemical shifts in various solvents, which is crucial for matching computational data with experimental conditions. nih.govprospre.ca Beyond chemical shifts, calculating spin-spin coupling constants provides further structural information, helping to define the connectivity and stereochemistry of the molecule.

Simulation of Chiroptical Spectra (e.g., CPL)

Chiroptical spectroscopic techniques, such as Circularly Polarized Luminescence (CPL), provide information about the three-dimensional structure of chiral molecules. Simulating these spectra using computational methods like Time-Dependent Density Functional Theory (TDDFT) is essential for interpreting the experimental data. nih.govresearchgate.net The simulation of chiroptical properties can be complex, especially for flexible molecules, as conformational freedom can significantly impact the results. nih.gov

For rigid molecules like this compound, TDDFT calculations can often provide a good match with experimental spectra. nih.gov These simulations can help in assigning the absolute configuration of a chiral molecule by comparing the calculated spectrum with the measured one. The inclusion of vibronic effects in the calculations can further improve the accuracy of the simulated spectra, leading to a better reproduction of the experimental band shapes. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Understanding the conformational landscape of a molecule is crucial for comprehending its physical and chemical properties. While this compound has a rigid bicyclic core, some degree of flexibility may still exist, which can be explored through computational methods.

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational space of a molecule over time. cresset-group.combiorxiv.org By simulating the movement of atoms, MD can reveal the accessible conformations and the transitions between them. ucr.edunih.gov This is particularly important for understanding how the molecule behaves in a dynamic environment, such as in solution. cresset-group.com

Conformational analysis, often performed in conjunction with MD simulations, involves identifying the low-energy conformations of a molecule. bigchem.eu This information is critical for understanding its reactivity and how it interacts with other molecules. For instance, the bioactive conformation of a molecule is often one of its low-energy conformers. By providing a detailed picture of the conformational preferences, these computational studies offer valuable insights that complement experimental findings. ucr.edu

Biological and Biosynthetic Studies Involving 1r Bornane 2,5 Dione

Enzymatic Degradation Pathways of Terpenoids

(1R)-Bornane-2,5-dione is a key metabolic intermediate in the catabolism of camphor (B46023), a widely distributed natural monoterpene. Microorganisms, particularly bacteria from the genus Pseudomonas, have evolved sophisticated enzymatic machinery to utilize camphor as a sole carbon and energy source.

Role in Camphor Degradation by Microorganisms (e.g., Pseudomonas putida)

The degradation of (+)-camphor in Pseudomonas putida (strains ATCC 17453 and G1) is a well-studied pathway that prominently features this compound. nih.govnih.gov The process is initiated by a hydroxylation reaction, followed by an oxidation step to yield the diketone.

The initial steps in the catabolism of (+)-camphor are as follows:

Hydroxylation: The pathway begins with the hydroxylation of (+)-camphor at the 5-exo position, a reaction catalyzed by the cytochrome P450 camphor 5-monooxygenase system. researchgate.net This enzyme system consists of a specific cytochrome P450 (P450cam), a flavin adenine (B156593) dinucleotide (FAD)-containing reductase called putidaredoxin reductase, and an iron-sulfur protein known as putidaredoxin. nih.gov

Dehydrogenation: The resulting 5-exo-hydroxycamphor (B1210678) is then oxidized by a nicotinamide (B372718) adenine dinucleotide (NAD+)-dependent 5-exo-hydroxycamphor dehydrogenase to produce (+)-bornane-2,5-dione. nih.govresearchgate.net

Once formed, (+)-bornane-2,5-dione is the substrate for a key ring-cleavage step. This reaction is catalyzed by 2,5-diketocamphane 1,2-monooxygenase, a Baeyer-Villiger monooxygenase (BVMO). nih.govresearchgate.net This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the bicyclic ketone into a monocyclic lactone, (+)-5-oxo-1,2-campholide. wikipedia.org This lactonization is a crucial step that breaks open the rigid camphor ring structure, facilitating further degradation into central metabolites. nih.govnih.gov Recent metabolic engineering studies have utilized this pathway, creating mutant Pseudomonas strains that can convert racemic isoborneol (B83184) into optically pure 2,5-diketocamphane. documentsdelivered.com

| Enzyme | EC Number | Substrate | Product | Organism Example |

| Camphor 5-monooxygenase | EC 1.14.15.1 | (+)-Camphor | 5-exo-Hydroxycamphor | Pseudomonas putida |

| 5-exo-Hydroxycamphor dehydrogenase | EC 1.1.1.383 | 5-exo-Hydroxycamphor | (+)-Bornane-2,5-dione | Pseudomonas putida |

| 2,5-Diketocamphane 1,2-monooxygenase | EC 1.14.14.108 | (+)-Bornane-2,5-dione | (+)-5-Oxo-1,2-campholide | Pseudomonas putida |

This table summarizes the core enzymatic steps leading to and from this compound in the camphor degradation pathway of Pseudomonas putida.

Integration into Pinene, Camphor, and Geraniol (B1671447) Degradation Pathways

The metabolic pathways for various terpenoids are often interconnected, sharing common intermediates and enzymatic strategies. The degradation of camphor, and thus the involvement of bornane-2,5-dione, is part of a broader network for terpenoid catabolism that includes compounds like pinene and geraniol. kegg.jp

For instance, α-pinene can be converted by some microorganisms into intermediates like borneol, which can then be oxidized to camphor, feeding directly into the pathway involving bornane-2,5-dione. Similarly, the degradation of geraniol, an acyclic monoterpene alcohol, proceeds through oxidation to geranial and then to geranic acid, catalyzed by geraniol dehydrogenase and geranial dehydrogenase, respectively. nih.gov While this pathway does not directly produce bornane-2,5-dione, it highlights the common biochemical logic of using dehydrogenases and oxygenases to functionalize and break down the C10 terpenoid skeleton. The central metabolites produced from these distinct pathways ultimately enter core metabolic cycles like the TCA cycle.

Mechanistic Insights into Biocatalytic Oxidations

The oxidation of this compound is a classic example of a biocatalytic Baeyer-Villiger oxidation. The enzyme responsible, 2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO), belongs to a class of enzymes that catalyze oxyfunctionalization reactions with high selectivity. nih.govtudelft.nl

Functional Complex Formation in Dioxygenase Systems

Dioxygenase and monooxygenase systems require the precise binding of both the substrate and molecular oxygen (dioxygen) to facilitate catalysis. In many cases, this involves the formation of a ternary complex consisting of the enzyme, substrate, and O2. nih.gov The order of binding can be critical. Some dioxygenases follow a compulsory-order ternary-complex mechanism, where the organic substrate must bind before dioxygen can be accommodated. nih.gov

The 2,5-DKCMO from P. putida is a flavin-dependent two-component monooxygenase. nih.govnih.gov It consists of two proteins: a reductase and an oxygenase. The reductase utilizes NADH to reduce flavin mononucleotide (FMN) to FMNH2. This reduced flavin then acts as a cosubstrate, dissociating from the reductase and binding to the oxygenase component along with the substrate, bornane-2,5-dione, and molecular oxygen. nih.gov The enzyme catalyzes the insertion of one oxygen atom from O2 into the substrate, yielding the lactone, while the other oxygen atom is reduced to water. wikipedia.org Early studies suggested the enzyme required an Fe2+ cofactor, but it is now understood to be a metal ion-independent system. nih.govwikipedia.org

Uncharacterized Aspects of Enzyme-Dioxygen Relationship

Despite decades of study, aspects of the interaction between 2,5-DKCMO and dioxygen remain incompletely understood. nih.gov The precise mechanism of oxygen activation by the flavin-substrate complex and the nature of the key reactive intermediate—thought to be a C4a-(hydro)peroxyflavin species—are areas of active investigation. nih.gov

The transient nature of these intermediates makes them difficult to study directly. Key questions that remain include how the enzyme controls the reactivity of the peroxyflavin intermediate to ensure efficient oxygen transfer to the substrate rather than unproductive decay to hydrogen peroxide. Furthermore, the structural dynamics of the active site during the binding of the bulky bicyclic substrate and the subsequent reaction with dioxygen are not fully resolved, representing a frontier in understanding this important class of enzymes. nih.gov

Biosynthesis of C10 Isoprenoids and Monoterpenes

While the pathways involving this compound are catabolic (degradative), they exist within a broader biological context that includes the biosynthesis (anabolism) of the C10 isoprenoids and monoterpenes from which it is derived. imperial.ac.uk All isoprenoids are synthesized from two fundamental C5 building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net

Plants and many bacteria use two primary pathways to produce IPP and DMAPP:

Mevalonate (MVA) Pathway: Primarily active in the cytosol of eukaryotes.

1-Deoxy-D-xylulose 5-phosphate (DXP) Pathway: Active in the plastids of plants and in many bacteria. jipb.net

Applications of 1r Bornane 2,5 Dione in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (1R)-bornane-2,5-dione, derived from the naturally abundant camphor (B46023), makes it a powerful tool in asymmetric synthesis. researchgate.net This field of chemistry is dedicated to the selective production of a single enantiomer of a chiral molecule, a critical aspect in the development of pharmaceuticals and other biologically active compounds. The well-defined stereochemistry of the bornane skeleton allows for a high degree of stereocontrol in subsequent chemical transformations.

Precursor for Chiral Lactones and Derivatized Products

This compound is a key precursor in the synthesis of chiral lactones. These cyclic esters are significant structural motifs found in numerous natural products and possess a wide range of biological activities. The synthesis of chiral lactones often involves the selective reduction of one of the ketone groups in this compound, followed by Baeyer-Villiger oxidation to introduce the ester functionality. The stereochemistry of the resulting lactone is directly influenced by the stereochemistry of the starting bornane derivative.

Recent research has highlighted efficient methods for the asymmetric hydrogenation of various ketoesters to produce chiral lactones with high yields and excellent enantioselectivities. rsc.org While not directly starting from this compound, these studies underscore the importance and demand for synthetic routes to chiral lactones. The principles from these syntheses can be conceptually applied to transformations involving derivatives of this compound.

The derivatization of this compound extends beyond lactones. Its unique structure allows for functionalization at various positions, leading to a diverse array of chiral molecules. researchgate.net For instance, ring-cleavage reactions of camphor derivatives can lead to the formation of optically active cyclopentanoid building blocks, which are crucial for the synthesis of prostaglandins (B1171923) and other natural products. nih.gov

| Precursor | Target Molecule Type | Key Transformation | Significance |

| This compound | Chiral Lactones | Selective Reduction, Baeyer-Villiger Oxidation | Access to biologically active scaffolds |

| Camphor Derivatives | Optically Active Cyclopentanoids | Ring-Cleavage | Building blocks for natural product synthesis |

Role in the Synthesis of Optically Active Hydrindenone Derivatives

The synthesis of optically active hydrindenone derivatives represents another significant application of camphor-related compounds. For example, the ring cleavage of 9,10-dibromocamphor has been shown to produce an optically active hydrindenone derivative. researchgate.net These structures are valuable intermediates in the synthesis of steroids and other complex polycyclic natural products. The rigid bornane framework provides the necessary stereochemical control to construct the fused ring system of the hydrindenone with high optical purity.

Intermediate in the Construction of Complex Molecules

The utility of this compound extends to its role as an intermediate in the synthesis of more complex molecular architectures, including spirocyclic systems and Schiff base ligands for coordination chemistry.

Synthesis of Spirocyclic Systems

Spirocyclic compounds, which feature two rings connected by a single common atom, are prevalent in many natural products and pharmacologically active molecules. beilstein-journals.orgresearchgate.net The synthesis of these three-dimensional structures often presents a significant challenge. This compound can serve as a scaffold for the construction of spirocyclic systems. The two ketone groups can be differentially functionalized to introduce the necessary components for the spiro-fused ring.

For instance, a Diels-Alder reaction involving a diene derived from a bornane system can lead to the formation of spiro-heterocyclic compounds. pnrjournal.com While this example doesn't directly use this compound, it illustrates a strategy that could be adapted. The inherent chirality of the bornane unit can be used to control the stereochemistry of the newly formed spirocyclic center.

| Starting Material Type | Target System | Key Reaction Type | Potential Application |

| Camphor/Bornane Derivatives | Spirocyclic Systems | Diels-Alder, Intramolecular C-H Insertion | Natural Product Synthesis, Medicinal Chemistry |

Derivatization for Schiff Base Formation in Coordination Chemistry

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are important ligands in coordination chemistry. nih.govresearchgate.net The derivatization of this compound to form chiral Schiff base ligands has opened avenues for the development of new asymmetric catalysts. The reaction of one or both ketone functionalities with a suitable diamine can generate a chiral ligand capable of coordinating to a metal center.

These chiral metal-Schiff base complexes can then be employed as catalysts in a variety of asymmetric transformations, such as asymmetric epoxidation, cyclopropanation, and reduction reactions. The stereochemical outcome of these reactions is dictated by the chiral environment created by the bornane-derived ligand around the metal center. The synthesis of Schiff base ligands from various diones and their subsequent complexation with metal ions is a well-established area of research. sapub.org

Design of Catalytic Systems and Ligands

Beyond its role as a chiral building block, this compound and its derivatives are instrumental in the design of novel catalytic systems and ligands for asymmetric catalysis. researchgate.net The rigid bornane backbone provides a well-defined and predictable scaffold for the placement of coordinating atoms, which is crucial for achieving high levels of enantioselectivity in catalytic reactions.

The development of chiral ligands is a cornerstone of modern asymmetric catalysis. Ligands derived from the camphor family, including those accessible from this compound, have been successfully employed in a range of metal-catalyzed reactions. researchgate.net The electron-donating or -withdrawing properties of substituents on the ligand can be tuned to modulate the reactivity and selectivity of the catalyst. cmu.edu

The synthesis of chiral 2-azabicycloalkane derivatives, which can be seen as structurally related to the bornane framework, and their application in asymmetric synthesis further highlights the importance of such rigid, chiral scaffolds in the development of new catalytic methods. pwr.edu.pl

Exploration in Organocatalysis and Metal-Catalyzed Reactions

The bornane scaffold is a privileged structure in the design of organocatalysts and ligands for metal-catalyzed reactions due to its inherent stereochemistry and rigidity, which can effectively control the stereochemical outcome of a reaction. Derivatives are often synthesized to act as bifunctional catalysts, possessing both a chiral scaffold and a catalytically active group.

While direct applications of this compound as a catalyst precursor are not widely reported, its structural isomer, (1R)-(-)-camphorquinone, serves as a common starting material for a variety of organocatalysts. These catalysts are employed in a range of asymmetric transformations, including Michael additions, α-functionalizations, and Mannich reactions. For instance, chiral thioureas derived from (1R)-(−)-camphorquinone have been successfully used as organocatalysts in stereoselective glycosylation reactions. Similarly, camphor-derived diamines have been converted into bifunctional squaramide and phase-transfer organocatalysts, demonstrating excellent enantioselectivity in conjugate addition reactions.

The general strategy involves modifying the ketone functionalities of the bornane diketone to introduce catalytically active moieties such as amines, thioureas, or quaternary ammonium (B1175870) salts. The camphor backbone acts as a chiral directing group, creating a well-defined chiral environment that influences the approach of the substrates. This established success with the camphorquinone (B77051) framework suggests a potential, though underexplored, avenue for developing novel organocatalysts from this compound for various asymmetric transformations.

Table 1: Performance of Organocatalysts Derived from the Related (1R)-Camphorquinone Scaffold in Asymmetric Reactions

| Catalyst Type | Reaction | Substrates | Product Yield | Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference |

| Camphor-derived Thiourea | Asymmetric Glycosylation | Glycosyl trichloroacetimidate, Methanol | 99% | 1:73 (α:β) | |

| Camphor-1,3-diamine Squaramide | Michael Addition | 1,3-Dicarbonyl, trans-β-nitrostyrene | High | up to >99% ee | |

| Camphor-pyrrolidine linked derivative | Michael Addition | Cyclohexanone, β-nitrostyrene | up to 95% | up to 95% ee, 99:1 dr | |

| Quaternary Ammonium Salt | α-Fluorination | β-keto ester, NFSI | 87% | up to 29% ee |

Ligand Design for Metal Complexes Incorporating Bornane Diketone Moieties

β-Diketones are a well-established class of ligands in coordination chemistry, known for their ability to form stable chelate complexes with a wide range of metal ions. The deprotonated enol form of the diketone acts as a bidentate ligand, coordinating to the metal center through its two oxygen atoms. The bornane diketone structure, being a chiral β-diketone, is therefore a prime candidate for the synthesis of chiral metal complexes for applications in asymmetric catalysis.

Research into ligands derived from the bornane skeleton has primarily utilized the readily available (1R)-(-)-camphorquinone. For example, chiral α-diimine ligands have been synthesized from camphorquinone and subsequently complexed with nickel to create catalysts for olefin polymerization. In these complexes, the bulky and rigid camphor backbone plays a crucial role in influencing the polymer's properties. Furthermore, camphor-derived diamines have been used to create platinum(II) complexes for studying DNA interactions, highlighting the versatility of this scaffold in generating ligands for various applications.

The synthesis of ligands from a diketone precursor like this compound would typically involve condensation reactions at one or both carbonyl groups to introduce new donor atoms (e.g., nitrogen, sulfur) or modification of the enolate. The resulting multidentate ligand could then be complexed with a transition metal. The inherent chirality of the this compound would be transferred to the metal complex, making it a potential candidate for a chiral Lewis acid or a catalyst for enantioselective redox reactions. While specific examples originating from this compound are scarce in the literature, the principles of ligand design based on other diketones and camphor derivatives provide a clear blueprint for its potential use.

Table 2: Representative Metal Complexes with Ligands Derived from Diketones or Related Chiral Scaffolds

| Ligand Type | Metal Ion | Application | Key Finding | Reference |

| Camphyl α-diimine | Nickel(II) | Olefin Polymerization | Catalyst exhibits living characteristics at elevated temperatures. | |

| Terpene derivative of ethylenediamine | Copper(II) | Antimicrobial Agent | Complexes showed significant antifungal and antibacterial activity. | |

| 1,10-Phenanthroline-5,6-dione | Copper(II), Silver(I) | DNA Interaction | Complexes bind to DNA, suggesting a mechanism for antimicrobial action. | |

| Cyclohexane-1,3-dione derivative | Zinc(II), Copper(II) | Biological Activity | Ligands act as bi- or tridentate coordinators to metal ions. |

Future Research Directions and Emerging Challenges

Elucidating Uncharacterized Aspects of Enzymatic Reactivity

The enzymatic transformations of bornane derivatives are central to their biological roles and degradation pathways. In the context of (+)-camphor degradation by organisms like Pseudomonas putida, (1R)-bornane-2,5-dione is a key intermediate. expasy.org The enzyme 2,5-diketocamphane 1,2-monooxygenase, a Baeyer-Villiger monooxygenase, catalyzes the conversion of (+)-bornane-2,5-dione to (+)-5-oxo-1,2-campholide. expasy.orgenzyme-database.org This enzyme is encoded on the cam plasmid and requires a dedicated NADH-FMN reductase. expasy.orgenzyme-database.org Similarly, in the degradation of (-)-camphor, 3,6-diketocamphane 1,2-monooxygenase converts (-)-bornane-2,5-dione to (-)-5-oxo-1,2-campholide. genome.jp

Future research should focus on identifying and characterizing novel enzymes that act on this compound. A deeper understanding of the substrate specificity, reaction mechanisms, and regulatory features of these enzymes is crucial. For instance, while the primary monooxygenase activities are known, other potential enzymatic modifications of the bornane skeleton remain largely unexplored. Investigating the broader substrate scope of these enzymes could also unveil their potential for biocatalytic applications in synthesizing novel, high-value compounds.

Table 1: Known Enzymatic Reactions Involving Bornane-2,5-dione

| Enzyme | Substrate | Product | Organism |

| 2,5-diketocamphane 1,2-monooxygenase | (+)-bornane-2,5-dione | (+)-5-oxo-1,2-campholide | Pseudomonas putida |

| 3,6-diketocamphane 1,2-monooxygenase | (-)-bornane-2,5-dione | (-)-5-oxo-1,2-campholide | Pseudomonas putida |

| 5-exo-hydroxycamphor (B1210678) dehydrogenase | (1R,4R,5R)-5-hydroxycamphor | (1R,4R)-bornane-2,5-dione | - |

This table is based on available data and may not be exhaustive. enzyme-database.orggenome.jprhea-db.org

Development of Novel Stereoselective Synthetic Pathways

The synthesis of bornane derivatives with high stereoselectivity remains a significant challenge for organic chemists. While methods for the synthesis of related compounds like camphorquinone (B77051) (bornane-2,3-dione) from α-pinene exist, the development of novel and efficient stereoselective pathways to this compound is an active area of research. google.com The inherent strain and stereochemical complexity of the bicyclo[2.2.1]heptane system necessitate innovative synthetic strategies. mcmaster.ca

Future efforts should be directed towards the design and implementation of new catalytic systems, including asymmetric catalysis, to control the stereochemistry of the bornane skeleton. The use of chiral auxiliaries, such as Oppolzer's sultam, has shown promise in the stereoselective synthesis of related compounds and could be adapted for the synthesis of this compound derivatives. lookchem.comacs.org Furthermore, exploring multicomponent reactions could offer a more convergent and atom-economical approach to constructing this complex scaffold. mdpi.comnih.govbeilstein-journals.org The development of such pathways would not only provide access to this compound for further study but also pave the way for the synthesis of a wider range of structurally diverse and biologically active analogs.

Integration of Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involving this compound is fundamental to predicting its chemical behavior and designing new applications. Advanced analytical techniques are indispensable for elucidating the intricate details of these mechanisms.

Future research should increasingly leverage a combination of sophisticated analytical tools. For instance, advanced NMR techniques, such as 2D correlation spectroscopy and isotopic labeling studies, can provide detailed structural and mechanistic information about reaction intermediates and transition states. Mass spectrometry, particularly when coupled with techniques like ion mobility, can offer insights into the gas-phase chemistry and fragmentation pathways of bornane derivatives. The application of these techniques will be crucial for unraveling the mechanisms of both enzymatic and chemical transformations of this compound, including complex rearrangements of its bicyclic framework.

Predictive Power of Computational Models for Bornane Chemistry

Computational chemistry has emerged as a powerful tool for understanding and predicting chemical reactivity. nih.gov The application of computational models to the study of bornane chemistry holds immense potential for advancing the field. escholarship.org

Future research should focus on developing and validating more accurate and predictive computational models for this compound and related compounds. Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict stereochemical outcomes, and rationalize the observed reactivity. nih.gov These models can help in understanding the facial selectivity in reactions like Diels-Alder cycloadditions involving bornane structures. acs.org By prescreening potential reactants and reaction conditions computationally, researchers can design more efficient and targeted experiments, accelerating the discovery of new reactions and synthetic pathways. mit.edu The integration of computational modeling with experimental studies will provide a synergistic approach to tackling the complexities of bornane chemistry.

Exploration of New Biological Roles and Ecological Significance

While the role of this compound in camphor (B46023) metabolism is established, its broader biological roles and ecological significance are not fully understood. Recent studies have indicated its presence in plants and its potential involvement in ecological interactions. For example, bornane-2,5-dione has been identified as a constituent of juniper litter and has been shown to enforce dormancy in the seeds of the post-fire annual plant, Nicotiana attenuata. cambridge.orgresearchgate.netcambridge.org This suggests a role in allelopathy and the regulation of plant germination in specific ecosystems.

Future investigations should aim to uncover new biological activities and the ecological relevance of this compound. This includes screening for its effects on a wider range of organisms and biological processes. Metabolomic studies of various plant and microbial species may reveal its natural occurrence and distribution. nih.gov Understanding the biosynthesis of this compound in different organisms and its role in chemical communication and defense mechanisms will provide a more complete picture of its significance in nature. researchgate.net

Q & A

Q. How can researchers ensure their work on this compound aligns with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

- Methodological Answer :

- Metadata Tagging : Use standardized keywords (e.g., "Baeyer-Villiger oxidation") in databases like SciFinder .

- Open Access : Publish in journals requiring deposition of synthetic protocols in Supplementary Information .

- Code Sharing : Upload computational scripts to GitHub with OSI-approved licenses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.